N-Benzyl-2-methoxyacetamide
Overview
Description
N-Benzyl-2-methoxyacetamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activities : Substituted N-benzyl 2-acetamidoacetamides, including N-Benzyl-2-methoxyacetamide, have shown significant protection against seizures. The 2-acetamido moiety in these compounds is important but not obligatory for preventing seizures (Choi, Stables, & Kohn, 1996).
Pharmaceutical Applications : These compounds are also mentioned in patents for the treatment of central nervous system disorders, such as epilepsy, nervous anxiety, psychosis, or insomnia. They serve as intermediates in preparing certain anticonvulsant derivatives (Habernickel, 2003).
Synthesis and Reactivity : Studies on the synthesis and reactivity of compounds like 1-substituted 2-fluoro- and 2,2-difluoroaziridines have shown that treating these compounds with methanol can result in products like this compound. This points to the divergent reactive behavior of these aziridines (Verniest, Colpaert, Van Hende, & De Kimpe, 2007).
Crystal Structure and Molecular Docking : There is research into the crystal structure of similar compounds, which is vital for understanding their interaction with biological systems and their potential as drug targets (Murugan et al., 2022).
Novel Agents to Target Receptors : Compounds like (R)-N-Benzyl 2-acetamido-3-methoxypropionamide are used in research to identify interacting proteins associated with function and toxicity of anticonvulsants. This highlights the broader application of such compounds in neurological research (Park et al., 2009).
Properties
IUPAC Name |
N-benzyl-2-methoxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-8-10(12)11-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAPGEODGZEQPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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